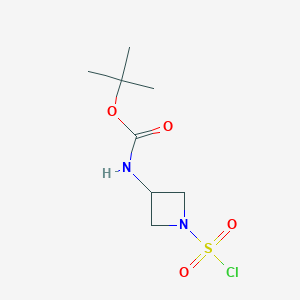
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17ClN2O4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl carbamate protecting group and a chlorosulfonyl functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate typically involves the following steps:
Formation of Azetidine Intermediate: The starting material, azetidine, is reacted with a chlorosulfonylating agent such as chlorosulfonic acid or chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group.
Protection of Amino Group: The resulting intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate protecting group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Tert-butyl N-(1-chlorosulfonylpyrrolidin-3-yl)carbamate: A similar compound with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
Tert-butyl N-(1-chlorosulfonylpiperidin-3-yl)carbamate: A similar compound with a six-membered piperidine ring.
Uniqueness: Tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate is unique due to its four-membered azetidine ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it .
Properties
IUPAC Name |
tert-butyl N-(1-chlorosulfonylazetidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O4S/c1-8(2,3)15-7(12)10-6-4-11(5-6)16(9,13)14/h6H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNPQMKQGVASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2678571.png)
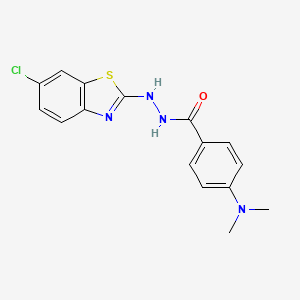
![2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide](/img/structure/B2678573.png)
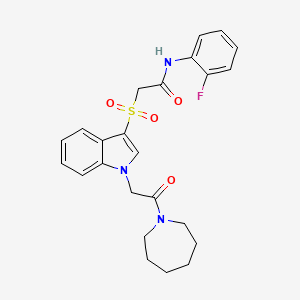
![1-(furan-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2678575.png)
![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)
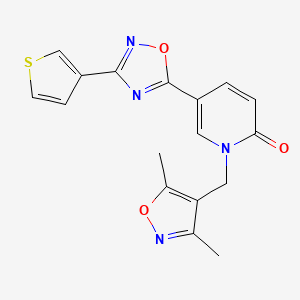

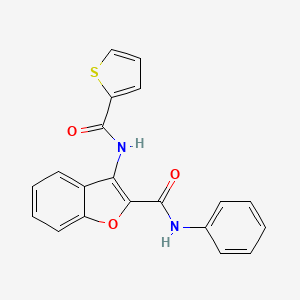
![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)
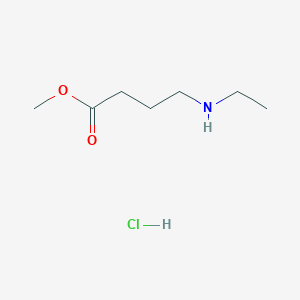
![7-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![2,2,2-Trifluoro-N-[(3R,4R)-4-methylpiperidin-3-yl]acetamide;hydrochloride](/img/structure/B2678588.png)
![5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2678589.png)
